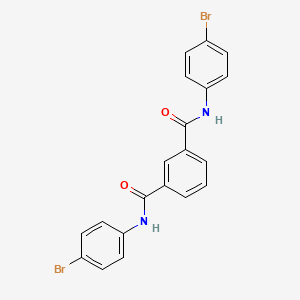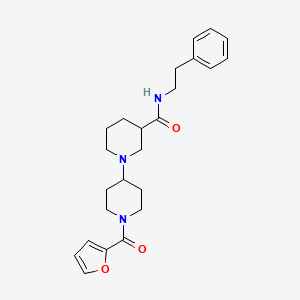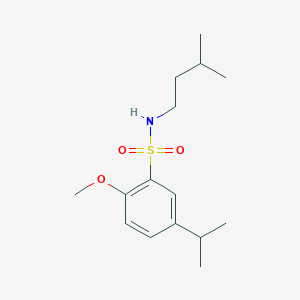![molecular formula C19H34N2O3 B6025521 1-(diethylamino)-3-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6025521.png)
1-(diethylamino)-3-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(diethylamino)-3-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-2-propanol, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a potent and widely used research tool in the field of pharmacology and has been extensively studied for its pharmacological properties and mechanisms of action.
Aplicaciones Científicas De Investigación
ICI 118,551 is widely used in scientific research as a selective β2-adrenergic receptor antagonist. It has been used to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions, such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases. It has also been used to study the pharmacological properties of other β2-adrenergic receptor agonists and antagonists.
Mecanismo De Acción
ICI 118,551 exerts its pharmacological effects by selectively blocking the β2-adrenergic receptor. This receptor is a G protein-coupled receptor that is activated by the endogenous ligands epinephrine and norepinephrine. Upon activation, the β2-adrenergic receptor stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to a cascade of downstream effects. By blocking the β2-adrenergic receptor, ICI 118,551 inhibits this signaling pathway and prevents the production of cAMP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ICI 118,551 are primarily related to its blockade of the β2-adrenergic receptor. This receptor is widely expressed throughout the body and plays a crucial role in various physiological processes, such as bronchodilation, vasodilation, and glycogenolysis. By blocking the β2-adrenergic receptor, ICI 118,551 inhibits these processes and can lead to a range of physiological effects, such as bronchoconstriction, vasoconstriction, and decreased glucose production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ICI 118,551 is a potent and highly selective β2-adrenergic receptor antagonist, making it an ideal research tool for investigating the role of this receptor in various physiological and pathological conditions. However, like any research tool, it has some limitations. For example, its effects may be influenced by factors such as the concentration of the drug, the route of administration, and the species or strain of animal used. Additionally, its effects may be confounded by off-target effects or interactions with other drugs.
Direcciones Futuras
There are many potential future directions for research on ICI 118,551. One area of interest is the development of new β2-adrenergic receptor antagonists with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the role of β2-adrenergic receptors in other physiological processes, such as immune function or metabolism. Additionally, the use of ICI 118,551 in combination with other drugs or therapies may provide insights into new treatment strategies for various diseases.
Métodos De Síntesis
The synthesis of ICI 118,551 involves the reaction of 4-(isobutylamino)methyl-2-methoxyphenol with 1-(diethylamino)-3-chloropropane in the presence of a base. The resulting product is then purified through recrystallization. The synthesis of ICI 118,551 is well-established and has been reported in various scientific literature.
Propiedades
IUPAC Name |
1-(diethylamino)-3-[2-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O3/c1-6-21(7-2)13-17(22)14-24-18-9-8-16(10-19(18)23-5)12-20-11-15(3)4/h8-10,15,17,20,22H,6-7,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSRCWZKCNDINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=C(C=C1)CNCC(C)C)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-methoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6025441.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6025446.png)
![N-isopropyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025456.png)



![N-(4-fluorobenzyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6025480.png)

![3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6025492.png)
![5-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B6025498.png)
![2-methyl-5-[(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6025507.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B6025513.png)
![N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6025529.png)